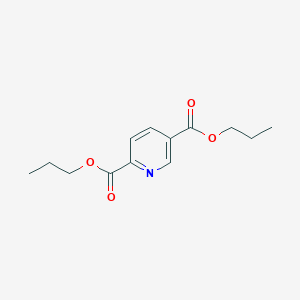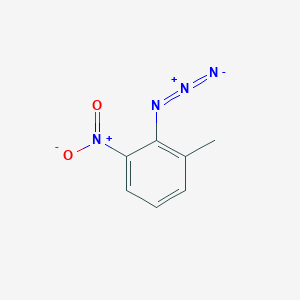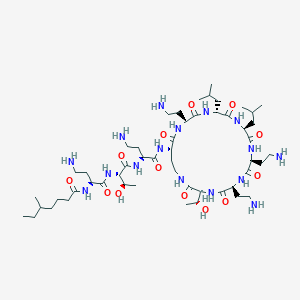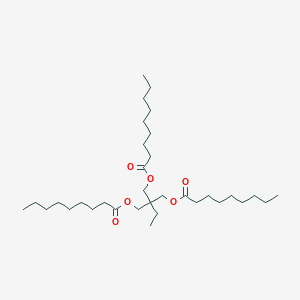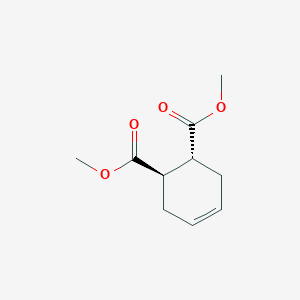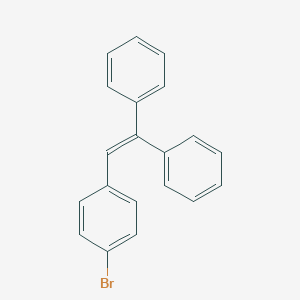
2-(4-Bromophenyl)-1,1-diphenylethylene
Descripción general
Descripción
2-(4-Bromophenyl)-1,1-diphenylethylene is a chemical compound that can be synthesized from 4-Bromobenzaldehyde. It is a derivative of 1,1-diphenylethylene, which is a class of compounds known for their interesting chemical and physical properties. These compounds have been studied for their reactivity, particularly in bromination reactions, which are important in various chemical synthesis processes .
Synthesis Analysis
The synthesis of trans-4-Bromo-1,2-Diphenylethylene, a closely related compound, involves a two-step reaction starting from 4-Bromobenzaldehyde. The optimal conditions for this synthesis have been determined through experimental studies. The first step requires 48 g of benzyl chloride and 60 g of triethyl phosphate at a reaction temperature of 147-150°C, with 78 g of DTBP. The second step involves reacting 60 g of 4-Bromobenzaldehyde with 21 g of sodium methoxide in 500 g of toluene at a temperature of 40-45°C for 4 hours. This method yields a product with up to 68% efficiency under mild and controllable conditions, making it economically viable for industrial production .
Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)-1,1-diphenylethylene is characterized by the presence of a bromine atom attached to the para position of one of the phenyl rings. This structural feature is significant as it influences the reactivity of the compound, especially in bromination reactions. The kinetics of these reactions have been studied in detail for 1,1-diphenylethylene and its derivatives .
Chemical Reactions Analysis
Bromination reactions of 1,1-diphenylethylene derivatives, including those with substituents such as trifluoromethyl groups, have been investigated. The reaction kinetics are second-order in bromine and first-order in the olefin. The rate constants vary depending on the substituents present on the phenyl rings. For example, the unsubstituted 1,1-diphenylethylene (1a) reacts to form dibromide and vinyl bromide products in varying ratios depending on the concentration of bromine and olefin. The formation of the intermediate in these reactions is the rate-determining step, and the nature of the intermediates can be influenced by the substituent effect and reagent concentration .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromophenyl)-1,1-diphenylethylene are influenced by the bromine substituent on the phenyl ring. The presence of bromine can affect the compound's boiling point, melting point, solubility, and reactivity. The kinetic isotope effect (KIE) studies on the bromination of 1,1-diphenylethylenes have shown that the rate of reaction can be affected by the isotopic substitution of hydrogen with deuterium at the methylene group. This indicates that the physical properties of the compound, such as bond strength and vibrational frequencies, can have a significant impact on its chemical reactivity .
Aplicaciones Científicas De Investigación
Kinetic and Product Investigations : The kinetics of bromination of 1,1-diphenylethylenes, including 2-(4-Bromophenyl)-1,1-diphenylethylene, were investigated to understand the reaction mechanisms and rate laws in organic chemistry (Bellucci & Chiappe, 1997).
Photochemistry : The study of 2-halogeno-1,1-diphenylethylenes, including 2-(4-Bromophenyl)-1,1-diphenylethylene, revealed unique ionic and radical photobehaviors, contributing to the understanding of photo-Fritsch–Buttenberg–Wiechell rearrangement in organic photochemistry (Šket & Zupan, 1979).
Anionic Polymerization : Applications in anionic polymerization of 1,1-diphenylethylenes were reviewed, including their use as initiators and end-capping agents in polymer science (Quirk et al., 2000).
Functionalization of Polymers : A method was developed for the functionalization of polymeric organolithium compounds using 1,1-diphenylethylene derivatives, demonstrating its application in polymer chemistry (Quirk & Zhu, 1989).
Synthesis of Polyimides : 1,1-Bis(4-aminophenyl)ethylene, a derivative, was used in synthesizing new polyimide derivatives, highlighting its importance in materials science (Summers et al., 2017).
Preparation in Atom Transfer Radical Polymerization : Preparation of primary amine chain-end-functionalized polymers using a symmetrically disubstituted derivative in atom transfer radical polymerization was reported, showing its relevance in polymer synthesis (Summers et al., 2014).
Synthesis Methodology : A study on synthesizing trans-4-Bromo-1,2-Diphenylethylene provided insights into industrial-scale production methodologies (Wang Yu-huan, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-4-(2,2-diphenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br/c21-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCFDUOIMSRYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348126 | |
| Record name | 2-(4-Bromophenyl)-1,1-diphenylethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1,1-diphenylethylene | |
CAS RN |
18648-66-3 | |
| Record name | 2-(4-Bromophenyl)-1,1-diphenylethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



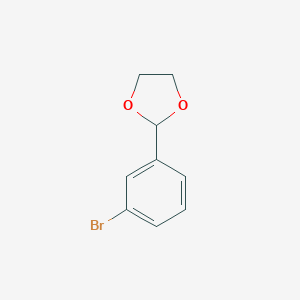
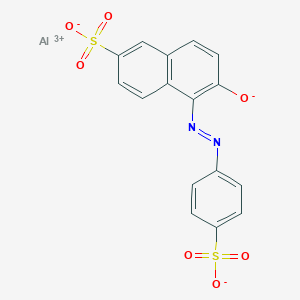
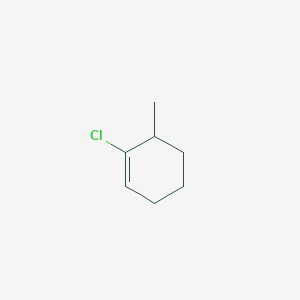
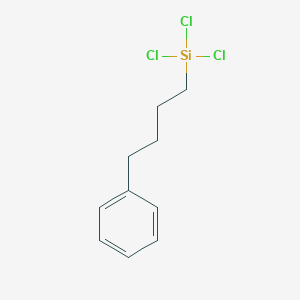
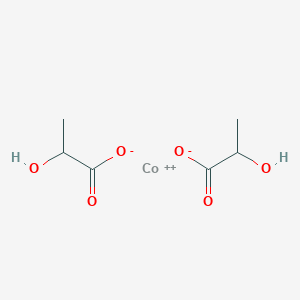
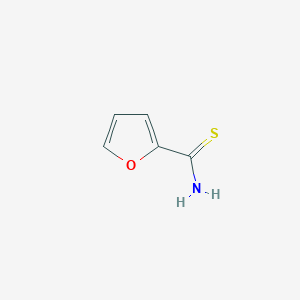
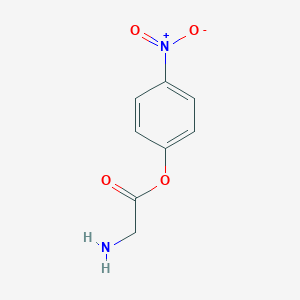
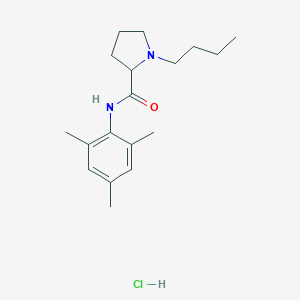
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
